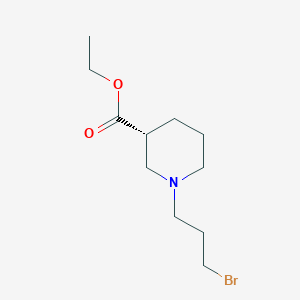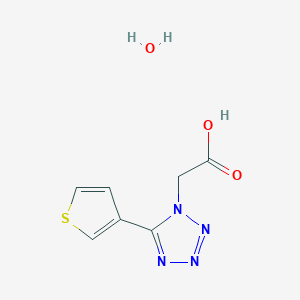
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological applications, particularly in material and medicinal chemistry
Preparation Methods
The synthesis of 2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate typically involves the reaction of thiophene derivatives with azide compounds under specific conditions. One common method includes the use of triethyl orthoformate and sodium azide . Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(5-Thiophen-3-yltetrazol-1-yl)acetic acid;hydrate can be compared with other tetrazole derivatives such as:
5-Phenyl-1H-tetrazole: Known for its analgesic properties.
5-Methyl-1H-tetrazole: Used in the synthesis of pharmaceuticals.
5-Amino-1H-tetrazole: Explored for its potential as an energetic material.
Properties
CAS No. |
172041-28-0 |
|---|---|
Molecular Formula |
C7H8N4O3S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-(5-thiophen-3-yltetrazol-1-yl)acetic acid;hydrate |
InChI |
InChI=1S/C7H6N4O2S.H2O/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5;/h1-2,4H,3H2,(H,12,13);1H2 |
InChI Key |
MUUQBXLJEAHTND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NN=NN2CC(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




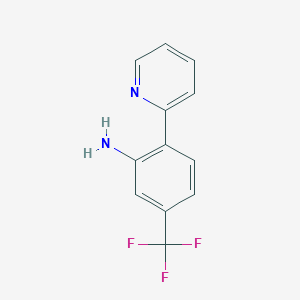
![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
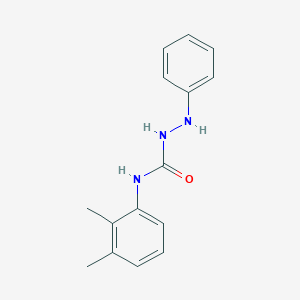

![Benzoic acid, 3-[(hydroxyimino)methyl]-4-[(methylsulfonyl)amino]-](/img/structure/B12553857.png)
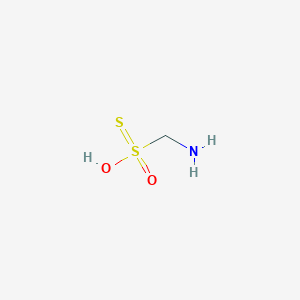
![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)


